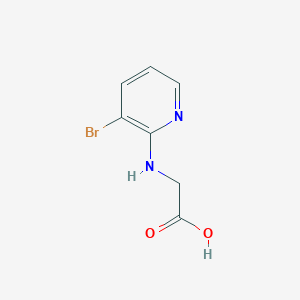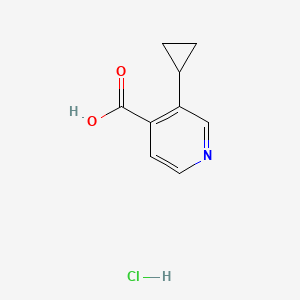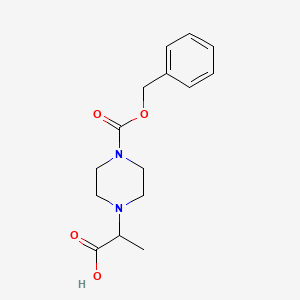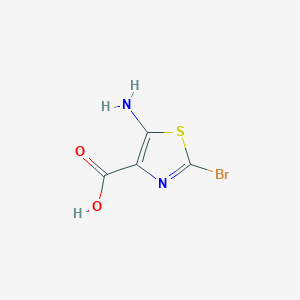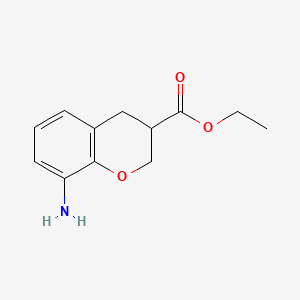
Ethyl 8-aminochromane-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 8-aminochromane-3-carboxylate is a heterocyclic compound that belongs to the chromane family Chromanes are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 8-aminochromane-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of ethyl cyanoacetate with salicylaldehyde, followed by cyclization to form the chromane ring . The reaction is often catalyzed by bases such as piperidine or sodium ethoxide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the process. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for maximizing production.
Chemical Reactions Analysis
Types of Reactions: Ethyl 8-aminochromane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or carboxylate positions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Halogenating agents or nucleophiles such as amines and alcohols are used under basic or acidic conditions.
Major Products Formed:
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its anti-inflammatory and antioxidant effects.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of ethyl 8-aminochromane-3-carboxylate involves its interaction with various molecular targets. It can inhibit specific enzymes or receptors, leading to its biological effects. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways .
Comparison with Similar Compounds
Ethyl coumarin-3-carboxylate: Known for its use in perfumes and as an anticoagulant.
8-Methoxycoumarin-3-carboxylate: Studied for its anticancer properties.
Indole derivatives: Widely studied for their diverse biological activities
Uniqueness: Ethyl 8-aminochromane-3-carboxylate stands out due to its unique combination of the chromane ring with amino and carboxylate functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C12H15NO3 |
|---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
ethyl 8-amino-3,4-dihydro-2H-chromene-3-carboxylate |
InChI |
InChI=1S/C12H15NO3/c1-2-15-12(14)9-6-8-4-3-5-10(13)11(8)16-7-9/h3-5,9H,2,6-7,13H2,1H3 |
InChI Key |
ZRVJJXGKURZSBP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC2=C(C(=CC=C2)N)OC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


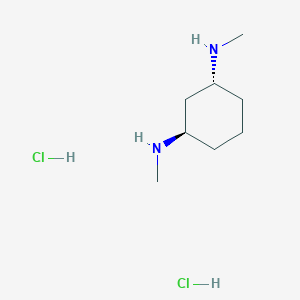
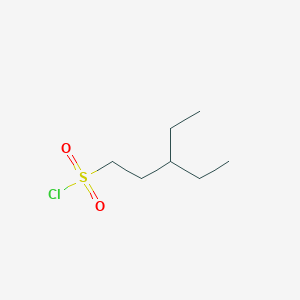
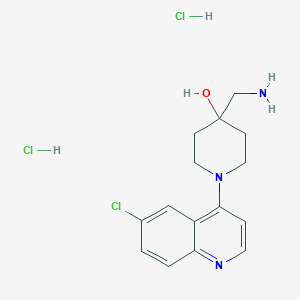
![2,6-dimethyl-3-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13505825.png)
![1-Amino-1-[4-(propan-2-yloxy)phenyl]propan-2-one hydrochloride](/img/structure/B13505830.png)
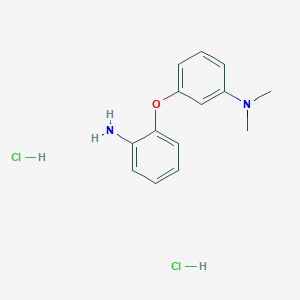
![Ethyl 6-aminobicyclo[3.1.0]hexane-6-carboxylate hydrochloride](/img/structure/B13505854.png)
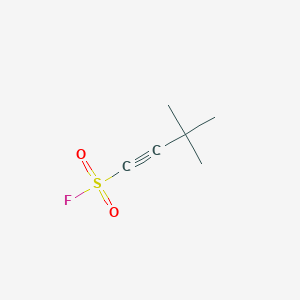
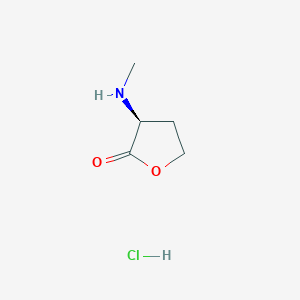
![4-amino-1,6-dimethyl-1H,6H-2lambda6-pyrazolo[3,4-c][1,2]thiazine-2,2-dione](/img/structure/B13505874.png)
